

Application Notes: Preparation of MOG (35-55)/CFA Emulsion for Immunization

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Compound of Interest

Compound Name: MOG (35-55), human

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in C57BL/6 mice is commonly achieved through immunization with an encephalitogenic peptide, such as Myelin Oligodendrocyte Glycoprotein (35-55) (MOG 35-55), emulsified in Complete Freund's Adjuvant (CFA).[1] CFA acts as a potent immunopotentiator, ensuring a sustained release of the antigen and stimulating a robust T-cell mediated immune response necessary for disease induction.[2][3]

The quality and stability of the MOG/CFA emulsion are critical factors that determine the success, consistency, and reproducibility of EAE induction.[3][4] An improper or unstable emulsion will fail to elicit the required autoimmune response. These application notes provide detailed protocols for the preparation of a stable water-in-oil MOG/CFA emulsion, including methods for quality control and key quantitative parameters.

Data Presentation: Reagent and Immunization Parameters

The following tables summarize the typical quantitative data for preparing the reagents and performing the immunization.

Table 1: Reagent Preparation and Concentrations

Component	Description	Stock Concentration	Final Concentration (in Emulsion)	Solvent/Vehicle
MOG (35-55) Peptide	Lyophilized synthetic peptide (mouse sequence: MEVGWYRSPF SRVVHLYRNGK)	2 - 10 mg/mL[5] [6][7]	0.5 - 1 mg/mL	Sterile Saline or ddH ₂ O
Complete Freund's Adjuvant (CFA)	Incomplete Freund's Adjuvant with heat-killed Mycobacterium tuberculosis (H37Ra)	2 - 10 mg/mL of M. tuberculosis[5]	1 - 5 mg/mL of M. tuberculosis	Mineral Oil
Pertussis Toxin (PTX)	Required for EAE induction in C57BL/6 mice; increases blood-brain barrier permeability.	100 - 200 ng/μL[8]	Varies (e.g., 80-300 ng/mouse) [4][9]	PBS

Table 2: Typical Immunization Protocol Summary (per C57BL/6 Mouse)

Parameter	Recommended Value	Notes
Total Emulsion Volume	200 μ L[5]	Administered subcutaneously (s.c.).
Injection Sites	2 sites on hind flanks[4][5]	100 μ L per site.
MOG (35-55) Dose	50 - 200 μ g[4][5]	Dose can be adjusted to modulate disease severity.
Emulsion Ratio	1:1 (v/v) of MOG solution to CFA[4][5]	A stable water-in-oil emulsion is required.
PTX Administration	Two intraperitoneal (i.p.) injections[1][8]	First dose on Day 0; second dose ~24-48 hours later.

Experimental Protocols

A stable, homogenous water-in-oil emulsion is critical for successful immunization.[4] Two common methods for preparation are detailed below. All procedures should be performed under sterile conditions in a biosafety cabinet.

Protocol 1: Manual Two-Syringe Emulsification Method

This is the traditional and most widely used method for creating a stable emulsion.

Materials:

- MOG (35-55) peptide solution (e.g., 2 mg/mL in sterile saline)
- Complete Freund's Adjuvant (CFA) containing *M. tuberculosis* (e.g., 2 mg/mL)
- Two sterile Luer-lock syringes (e.g., 2 or 5 mL)
- One sterile three-way stopcock or Luer-lock connector
- Sterile needles (20G for viscous CFA, 27G for MOG solution)[5]
- Ice bath

Procedure:

- Pre-cool Reagents: Place the MOG solution and CFA on ice for at least 15 minutes before starting.[5]
- Prepare Syringes:
 - Draw the required volume of MOG (35-55) solution into one syringe.
 - Draw an equal volume of CFA into the second syringe. Ensure the CFA is well-suspended by vortexing prior to drawing.
 - Expel any air bubbles from both syringes.
- Connect Syringes: Securely connect both syringes to the three-way stopcock.[5]
- Emulsify:
 - Begin by slowly injecting the MOG solution into the CFA syringe.
 - Forcefully and rapidly pass the entire mixture back and forth between the two syringes.[5]
 - Continue this process for a minimum of 10-20 minutes. Some protocols suggest up to 45 minutes for a very stable emulsion.[10]
 - The emulsion will become increasingly viscous and turn opaque white. A stable emulsion will have the consistency of mayonnaise.
- Quality Control: Perform the "drop test" (see below) to confirm a stable water-in-oil emulsion has formed.
- Storage: The final emulsion can be stored at 4°C for several hours up to a few weeks, though fresh preparation is highly recommended.[11][12][13] Do not freeze, as this can break the emulsion.[11]

Protocol 2: Mechanical Homogenizer Method

This method offers higher reproducibility and is less labor-intensive than the manual method.[4]
[14]

Materials:

- Reagents as listed in Protocol 1.
- Sterile homogenization tube with beads (e.g., 3mm steel beads).
- Bead mill homogenizer or high-speed vortexer.

Procedure:

- Pre-cool Reagents: Place all reagents and the homogenization tube on ice.[15]
- Combine Reagents: Aseptically add the reagents to the homogenization tube in the following order:
 1. Aqueous phase: MOG (35-55) solution.
 2. Oil phase: Complete Freund's Adjuvant (CFA).
- Homogenize:
 - Secure the tube in the homogenizer.
 - Process at high speed for 60-second intervals.[15]
 - Place the tube on ice for 2-3 minutes between intervals to prevent overheating.
 - Repeat the homogenization cycle 2-3 times.[15]
- Quality Control: Check the emulsion stability using the "drop test." The emulsion should appear uniform and grey/white.[4]
- Aspirate for Injection: Let the emulsion rest on ice to compact, then carefully draw it into injection syringes, avoiding air bubbles.

Quality Control for Emulsion Stability

Verifying the emulsion type and stability is a mandatory step before immunization.

- Drop Test: The simplest and most essential test.[10][12]
 - Fill a beaker or tube with cold water.
 - Expel a single drop of the prepared emulsion onto the surface of the water.
 - A stable water-in-oil emulsion: The drop will remain intact, as a discrete white bead, and will not disperse.[12]
 - An unstable or oil-in-water emulsion: The drop will immediately disperse and spread across the water surface or dissolve. This emulsion should not be used for immunization.
- Microscopic Examination: For a more detailed assessment, place a small drop of the emulsion on a microscope slide. A high-quality emulsion will show small, uniform, and tightly packed aqueous droplets suspended within the continuous oil phase.[10]

Diagrams and Workflows

Caption: Workflow for MOG/CFA Emulsion Preparation.

Caption: Simplified pathway of immune cell activation by MOG/CFA.

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